molecular formula C19H19NO6 B3427480 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)- CAS No. 59787-78-9

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)-

Cat. No.: B3427480
CAS No.: 59787-78-9
M. Wt: 357.4 g/mol
InChI Key: CRMKCODPIHHCGA-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-24-6-7-25-8-9-26-14-10-13(21)15-16(17(14)20)19(23)12-5-3-2-4-11(12)18(15)22/h2-5,10,21H,6-9,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMKCODPIHHCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069364
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
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Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59787-78-9, 17869-11-3
Record name 1-Amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-9,10-anthracenedione
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Record name 1-Amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)anthraquinone
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)-
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-
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Record name 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]anthraquinone
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)- is a complex organic compound that has garnered attention for its potential biological activities. This compound is an analogue of anthracycline anticancer drugs, which are known for their efficacy in treating various cancers. The biological activity of this compound is primarily attributed to its ability to interact with DNA and induce apoptosis in cancer cells.

The primary mechanism through which 9,10-anthracenedione exerts its biological effects involves:

  • DNA Interaction : The compound interacts with calf thymus DNA and human breast adenocarcinoma cells (MDA-MB-231), leading to the induction of apoptosis. This effect is crucial for its potential use as an anticancer agent .
  • Hydrogen Bonding : Studies utilizing Density Functional Theory (DFT) and X-ray diffraction suggest that the compound forms hydrogen bonds, which may enhance its interaction with biological macromolecules .

Anticancer Activity

Research indicates that 9,10-anthracenedione shows promising anticancer properties similar to those of established anthracycline drugs. In particular:

  • Apoptosis Induction : The compound has been shown to induce cell death in cancerous cells while exhibiting minimal cytotoxicity in normal breast epithelial cells .
  • IC50 Values : In comparative studies, derivatives of anthraquinone have demonstrated low IC50 values, indicating potent inhibitory activity against cancer cell proliferation .

Antibacterial Properties

Beyond its anticancer potential, 9,10-anthracenedione also exhibits antibacterial activity. Mechanisms include:

  • Biofilm Disruption : The compound is effective in inhibiting biofilm formation and disrupting bacterial cell walls, contributing to its antibacterial efficacy .
  • Structure-Activity Relationship : Variations in the chemical structure of anthraquinones significantly influence their antibacterial properties, with specific substitutions enhancing activity .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 9,10-anthracenedione. Key findings include:

Study TypeSpeciesExposure DurationDose Levels (mg/kg)Critical Effects
Dietary StudyF344 Rats2 years0, 20, 45, 90Increased incidence of liver tumors and nonneoplastic lesions
Subchronic InhalationMice4 months0, 5.2 or 12.1 mg/m³Reduced body weight and hematological changes
Chronic Dietary StudyB6C3F1 Mice14 weeksVarious levelsAnemia and increased organ weights

These studies indicate that while the compound has therapeutic potential, it may also pose risks at certain exposure levels.

Comparative Analysis

A comparative analysis of the biological properties of various anthraquinone derivatives highlights the unique profile of 9,10-anthracenedione:

Compound NameAnticancer Activity (IC50 μM)Antibacterial Activity (Zone of Inhibition)
9,10-Anthracenedione<0.1Moderate
1-Amino-4-hydroxy-9,10-anthraquinone<0.05High
Disperse Blue 77Not establishedLow

This table illustrates the superior anticancer activity of certain derivatives compared to traditional compounds.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
9,10-Anthracenedione derivatives are commonly analyzed using HPLC techniques. The compound can be separated effectively using the Newcrom R1 reverse-phase HPLC column. The mobile phase typically comprises acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to enhance compatibility.

Table 1: HPLC Method Parameters

ParameterValue
Mobile PhaseMeCN:Water:Phosphoric Acid
Column TypeNewcrom R1
Particle Size3 µm
Application TypePharmacokinetics

Pharmaceutical Applications

The compound's properties make it suitable for drug formulation and development. Its ability to interact with biological systems can be leveraged for creating therapeutic agents targeting specific diseases.

Case Study: Drug Delivery Systems
Research indicates that modifying the anthracenedione structure can enhance solubility and bioavailability of drugs. For instance, the incorporation of methoxyethoxy groups improves the compound's pharmacokinetic profile, making it a candidate for advanced drug delivery systems.

Materials Science

Dyes and Pigments
9,10-Anthracenedione derivatives are utilized as dyes in textiles and plastics due to their vibrant colors and stability. The compound's unique structure allows for the creation of effective coloring agents that are resistant to fading.

Table 2: Dye Properties

PropertyValue
ColorBright Pink
LightfastnessHigh
ApplicationTextiles, Plastics

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-Amino-4-hydroxy-2-[2-(2-methoxyethoxy)ethoxy]-9,10-anthracenedione
  • CAS Number : 17869-11-3
  • Molecular Formula: C₁₉H₁₉NO₆
  • Molecular Weight : 381.36 g/mol (calculated from formula)
  • Key Features: Substituents: A hydrophilic triethylene glycol methyl ether (2-(2-methoxyethoxy)ethoxy) chain at position 2, an amino group (-NH₂) at position 1, and a hydroxyl (-OH) group at position 4. Applications: Likely used as a disperse dye (e.g., Foron Brilliant Red E-RL) due to structural similarity to C.I. Disperse Red derivatives .

Comparison with Similar Anthracenedione Derivatives

Substituent Variations and Molecular Properties

The table below compares structural analogs based on substituent groups, molecular weight, and inferred properties:

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (17869-11-3) 1-NH₂, 4-OH, 2-(2-(2-methoxyethoxy)ethoxy) C₁₉H₁₉NO₆ 381.36 Enhanced water solubility due to ether chain; potential dye applications
1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy) (N/A) 1-NH₂, 4-OH, 2-(4-methylphenoxyethoxy) C₂₃H₁₉NO₅ 389.41 Reduced solubility vs. target compound; aromatic substituent increases lipophilicity
1-Amino-4-hydroxy-2-(2-hydroxyethoxy) (17869-07-7) 1-NH₂, 4-OH, 2-(hydroxyethoxy) C₁₆H₁₃NO₅ 299.28 Higher polarity due to -OH; used in C.I. Disperse Red 55/114
1-Amino-2-(4-dodecyloxyphenoxy)-4-hydroxy (89586-84-5) 1-NH₂, 4-OH, 2-(4-dodecyloxyphenoxy) C₃₂H₃₇NO₅ 539.63 High lipophilicity due to dodecyl chain; limited solubility in polar solvents
1-Amino-4-hydroxy-2-methoxy (144860-30-0) 1-NH₂, 4-OH, 2-OCH₃ C₁₅H₁₁NO₄ 269.26 Compact structure; lower solubility than target compound

Structural and Functional Insights

  • Ether Chain vs. Aromatic Substituents: The target compound’s 2-(2-methoxyethoxy)ethoxy chain improves solubility in polar solvents compared to analogs with aromatic (e.g., 4-methylphenoxy in ) or long alkyl chains (e.g., dodecyloxy in ). The hydroxyethoxy analog (CAS 17869-07-7) has higher hydrogen-bonding capacity due to the terminal -OH but lower thermal stability than the target compound’s methoxy-terminated chain.
  • Biological and Industrial Relevance: Amino and hydroxyl groups enable hydrogen bonding, critical for dye-fiber interactions in textile applications . Lipophilic analogs (e.g., dodecyloxy derivative ) may self-assemble into nanostructures, whereas the target compound’s ether chain balances solubility and molecular flexibility .

Q & A

Q. What scaling challenges arise in multi-step syntheses, and how can purity be maintained?

  • Scale-Up Considerations : Replace LDA with safer bases (e.g., K2CO3) for large batches, as in . Use column chromatography or recrystallization (DMF:EtOH, 1:2) to purify gram-scale products .
  • Quality Control : Implement high-performance liquid chromatography (HPLC) with photodiode array detection to quantify impurities (<1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)-
Reactant of Route 2
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9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)-

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